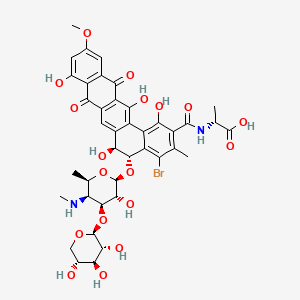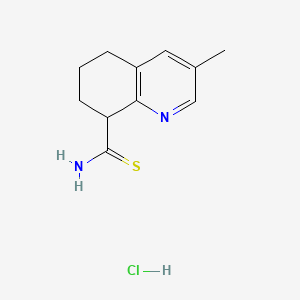
Tiquinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiquinamide hydrochloride is a potent inhibitor of gastric secretion. It is known for its protective effects against gastric and duodenal erosions induced by stress and chemical stimuli. The compound reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity and is only a weak histamine H2 antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tiquinamide hydrochloride involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with thiocarboxamide under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield. The production process is optimized to minimize waste and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tiquinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: This compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tiquinamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of different chemical reactions and conditions.
Biology: The compound is used to investigate its effects on gastric secretion and its protective properties against gastric and duodenal erosions.
Medicine: this compound is studied for its potential therapeutic applications in treating gastric and duodenal ulcers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Tiquinamide hydrochloride exerts its effects by inhibiting gastric secretion. It reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity. The compound is a weak histamine H2 antagonist and is more potent in inhibiting basal acid secretion than established H2-receptor antagonists like metiamide and burimamide. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific molecular targets and pathways related to gastric secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metiamide: An H2-receptor antagonist used to reduce gastric acid secretion.
Burimamide: Another H2-receptor antagonist with similar properties to metiamide.
Cimetidine: A widely used H2-receptor antagonist for treating gastric ulcers.
Uniqueness of Tiquinamide Hydrochloride
This compound is unique in its potent inhibition of gastric secretion without significant anticholinergic activity. It is more effective in reducing basal acid secretion compared to other H2-receptor antagonists. This makes it a valuable compound for studying gastric secretion and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
53400-68-3 |
|---|---|
Molekularformel |
C11H15ClN2S |
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7;/h5-6,9H,2-4H2,1H3,(H2,12,14);1H |
InChI-Schlüssel |
KYIUXKQDIWZDEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



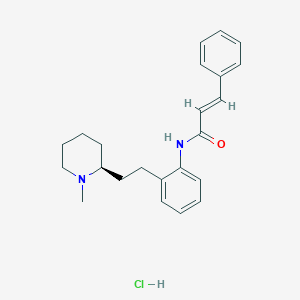
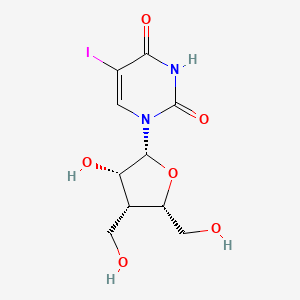
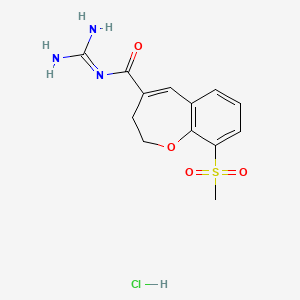

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
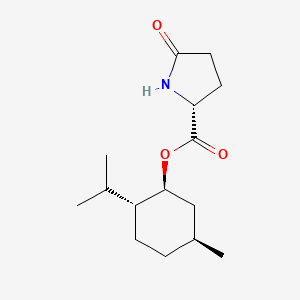
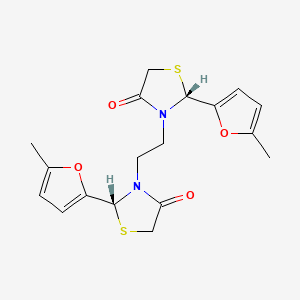
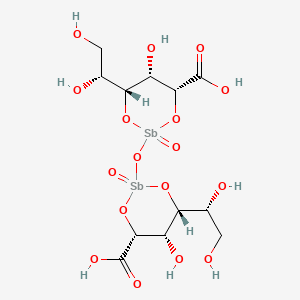
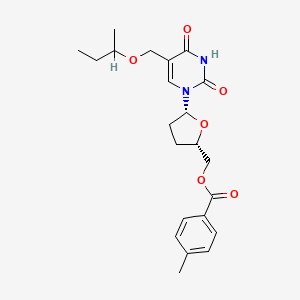
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)

